molecular formula C13H12ClNO3S B7724600 5-Propionylamino-naphthalene-1-sulfonyl chloride CAS No. 728864-92-4

5-Propionylamino-naphthalene-1-sulfonyl chloride

Cat. No.: B7724600
CAS No.: 728864-92-4
M. Wt: 297.76 g/mol
InChI Key: RTKOSQNWLBWPSE-UHFFFAOYSA-N
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Description

Its molecular formula is inferred to be C₁₄H₁₄ClNO₃S, with a molecular weight of approximately 311.24 g/mol (calculated by adding the propionyl group’s mass to the dimethylamino variant’s formula). Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, which have applications in pharmaceuticals, dyes, and fluorescent probes .

The propionylamino group introduces both electron-withdrawing (amide) and hydrophobic (propyl chain) characteristics, distinguishing it from other naphthalene sulfonyl chlorides.

Properties

IUPAC Name

5-(propanoylamino)naphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-2-13(16)15-11-7-3-6-10-9(11)5-4-8-12(10)19(14,17)18/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKOSQNWLBWPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213469
Record name 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID901213469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-92-4
Record name 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728864-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonation of Naphthalene Derivatives

The foundational step for introducing the sulfonyl chloride group at position 1 of the naphthalene ring typically begins with sulfonation . Classical methods involve treating naphthalene with concentrated sulfuric acid or oleum at elevated temperatures (80–160°C), yielding naphthalene-1-sulfonic acid. Subsequent chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride. For 5-propionylamino-naphthalene-1-sulfonyl chloride, the propionylamino group must first be introduced at position 5 before or after sulfonation.

Propionylation Prior to Sulfonation

  • Nitration and Reduction :

    • Nitration of naphthalene at position 5 using mixed nitric-sulfuric acid generates 5-nitronaphthalene.

    • Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding 5-aminonaphthalene.

    • Propionylation of the amine is achieved via reaction with propionyl chloride in pyridine or dichloromethane, forming 5-propionylaminonaphthalene .

    • Sulfonation at position 1 followed by chlorination completes the synthesis (Fig. 1A).

  • Challenges :

    • Sulfonation of 5-propionylaminonaphthalene may face regioselectivity issues due to the electron-withdrawing propionyl group, which deactivates the ring and directs electrophiles to meta positions.

    • Elevated temperatures (≥100°C) and oleum are often required to overcome deactivation.

Post-Sulfonation Propionylation

An alternative strategy involves sulfonating naphthalene first, followed by functionalization at position 5:

  • Naphthalene-1-sulfonyl chloride is synthesized via standard sulfonation-chlorination.

  • Nitration : The sulfonyl chloride group deactivates the ring, directing nitration to position 5 or 8. Using fuming nitric acid at 0°C favors 5-nitronaphthalene-1-sulfonyl chloride.

  • Reduction and Propionylation :

    • The nitro group is reduced to an amine using Sn/HCl or catalytic hydrogenation.

    • Propionyl chloride reacts with the amine in pyridine to install the propionylamino group.

Yield Considerations :

  • Initial sulfonation-chlorination achieves ~70–85% yield.

  • Nitration and reduction steps typically yield 50–65% due to competing regiochemistry and side reactions.

Diazotization and Sulfur Dioxide Substitution

Diazotization of 5-Aminonaphthalene Derivatives

Diazotization provides a pathway to introduce sulfonyl chloride groups via Sandmeyer-type reactions. This method is particularly effective when direct sulfonation is hindered by steric or electronic factors.

Reaction Protocol

  • Diazonium Salt Formation :

    • 5-Propionylaminonaphthalene-1-amine is treated with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C, forming a diazonium salt.

  • Sulfonation with Sulfur Dioxide :

    • The diazonium salt is reacted with sulfur dioxide (SO₂) in the presence of copper(I) chloride (CuCl), which catalyzes the substitution of the diazo group with a sulfonyl chloride moiety.

Example Procedure :

  • Dissolve 5-propionylaminonaphthalene-1-amine (1.0 mmol) in 20% HCl (9 mL) at 0°C.

  • Add NaNO₂ (1.1 mmol) in H₂O (3 mL) dropwise.

  • After 1 hour, introduce SO₂ gas into a mixture of CuCl (0.1 equiv), acetic acid, and toluene at 0°C.

  • Stir for 1 hour, extract with toluene, and purify via column chromatography.

Advantages :

  • Avoids harsh sulfonation conditions.

  • Yields 54–68% with high regioselectivity.

Thiol Oxidation Pathways

Synthesis via Thiol Intermediates

Oxidation of thiols to sulfonyl chlorides using sodium hypochlorite (NaOCl) and HCl offers a streamlined route.

Stepwise Functionalization

  • Thiol Introduction :

    • 1-Chloronaphthalene undergoes nucleophilic aromatic substitution with hydrogen sulfide (H₂S) under high-pressure conditions, yielding 1-mercaptonaphthalene.

  • Propionylation at Position 5 :

    • Nitration, reduction, and propionylation steps install the propionylamino group.

  • Oxidation to Sulfonyl Chloride :

    • Treat the thiol with NaOCl (5–10 equiv) in HCl/CH₂Cl₂ at -5°C for 30 minutes.

Reaction Conditions :

  • Temperature control (-5°C) minimizes over-oxidation to sulfonic acids.

  • Yields: 75–86% for thiol-to-sulfonyl chloride conversion.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsTemperature RangeYield (%)AdvantagesLimitations
Sulfonation-ChlorinationNaphthaleneH₂SO₄, PCl₅80–160°C70–85High scalabilityRegioselectivity challenges
Diazotization-SO₂5-Propionylaminonaphthalene-1-amineNaNO₂, SO₂, CuCl0–5°C54–68Avoids extreme conditionsRequires diazonium salt handling
Thiol Oxidation1-MercaptonaphthaleneNaOCl, HCl-5°C75–86High efficiency, mild conditionsMulti-step thiol synthesis required

Practical Considerations and Optimization

Solvent and Base Selection

  • Pyridine is preferred for propionylation and sulfonation steps due to its dual role as a base and solvent, neutralizing HCl byproducts.

  • Dichloromethane (CH₂Cl₂) and toluene are optimal for diazotization and thiol oxidation, respectively, ensuring phase separation and minimizing side reactions.

Purification Techniques

  • Column Chromatography : Ethyl acetate/hexane (1:4) effectively resolves sulfonyl chlorides from unreacted amines or thiols.

  • Recrystallization : Ethanol-water mixtures (1:10) yield high-purity crystalline products .

Scientific Research Applications

Organic Synthesis

5-Propionylamino-naphthalene-1-sulfonyl chloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

  • Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
  • Coupling Reactions : It can be used in coupling reactions to synthesize fluorescent probes and other bioactive compounds.

Biochemical Applications

The compound has notable applications in biochemistry:

  • Fluorescent Probes : Its derivatives are employed as fluorescent probes for studying biological systems, particularly in the detection of biomolecules due to their intense fluorescence properties .
  • Enzyme Inhibition Studies : The reactive sulfonyl chloride group allows for the modification of enzyme active sites, facilitating studies on enzyme inhibition mechanisms.

Pharmaceutical Development

In pharmaceuticals, this compound is investigated for its potential use in drug development:

  • Sulfonamide Antibiotics : It serves as a precursor in the synthesis of sulfonamide-based antibiotics, which are crucial for treating bacterial infections.
  • Targeted Drug Delivery Systems : Research is ongoing into its use in creating targeted drug delivery systems that improve the efficacy and reduce side effects of therapeutic agents.

Case Study 1: Synthesis of Fluorescent Probes

A study demonstrated the use of this compound in synthesizing carbohydrate conjugates that exhibit strong fluorescence. These probes were utilized to visualize cellular processes and interactions in live cells .

Case Study 2: Enzyme Interaction Studies

Another research project focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study highlighted how modifications using sulfonyl chlorides could lead to potent enzyme inhibitors, providing insights into drug design strategies targeting metabolic disorders.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparable compounds include:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Dimethylamino-naphthalene-1-sulfonyl chloride -N(CH₃)₂ C₁₂H₁₂ClNO₂S 269.75 Fluorescent labeling, reagent for sulfonamide synthesis
5-Propionylamino-naphthalene-1-sulfonyl chloride -NHCOC₂H₅ C₁₄H₁₄ClNO₃S ~311.24 Hypothesized use in hydrophobic sulfonamide derivatives; potential sensor applications (inferred)
1-Nitronaphthalene -NO₂ C₁₀H₇NO₂ 173.17 Intermediate in explosives and dyes; nitro group enhances electrophilicity

Key Observations :

  • Electronic Effects: The dimethylamino group (-N(CH₃)₂) is electron-donating, reducing the electrophilicity of the sulfonyl chloride moiety compared to the electron-withdrawing propionylamino group (-NHCOC₂H₅). This makes 5-propionylamino derivatives more reactive toward nucleophiles like amines or alcohols .
  • Hydrophobicity: The propionyl group adds a three-carbon chain, increasing lipophilicity compared to the dimethylamino variant. This could enhance membrane permeability in biological applications or improve solubility in organic solvents.

Reactivity and Stability

  • Hydrolysis Sensitivity: Sulfonyl chlorides are prone to hydrolysis, forming sulfonic acids. The electron-withdrawing propionylamino group likely accelerates hydrolysis relative to dimethylamino derivatives, necessitating strict anhydrous handling .
  • Synthetic Utility: Both compounds react with amines to form sulfonamides. However, the dimethylamino variant is well-documented in biochemical labeling (e.g., dansyl chloride analogs), while the propionylamino derivative may be suited for creating amides with extended alkyl chains .

Biological Activity

5-Propionylamino-naphthalene-1-sulfonyl chloride (CAS No. 728864-92-4) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonamide functional group, which is known for various biological activities, including antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClNO3S, with a molecular weight of 297.76 g/mol. The compound features a naphthalene ring system substituted with a propionylamino group and a sulfonyl chloride moiety, which contributes to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that sulfonamide compounds can exhibit significant anticancer activity. Studies have shown that derivatives of sulfonamides can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDCell cycle arrest, apoptosis
Similar sulfonamide derivativeMDA-MB-2310.05Apoptosis induction
Other sulfonamide derivativesHeLaTBDCell cycle arrest

The mechanisms through which this compound exerts its biological effects may include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
  • Apoptosis Induction : The compound may trigger apoptotic pathways, leading to increased rates of programmed cell death in malignant cells .

Case Studies and Research Findings

A recent study focused on the design and synthesis of novel sulfonamide derivatives, highlighting their potential as anticancer agents. The synthesized compounds were evaluated for their binding affinities to potential drug targets using molecular docking studies, revealing promising interactions that warrant further investigation .

Additionally, another study explored the synthesis of various naphthalenesulfonamide derivatives through coupling reactions, emphasizing the versatility of these compounds in developing new therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-propionylamino-naphthalene-1-sulfonyl chloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution of naphthalene-1-sulfonyl chloride with propionylamine derivatives. A base (e.g., triethylamine) is typically used to neutralize HCl byproducts, and solvents like dichloromethane or tetrahydrofuran enhance reaction efficiency . Purification via column chromatography or recrystallization is critical to achieve >95% purity. Characterization should include 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm functional groups and structural integrity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H-NMR (δ 7.5–8.5 ppm for naphthalene protons; δ 2.5–3.0 ppm for propionyl CH2_2) and 13C^{13}C-NMR (δ 170–175 ppm for sulfonyl chloride) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C13_{13}H12_{12}ClNO3_3S).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. How can researchers mitigate hazards during synthesis and handling?

  • Methodology :

  • Safety Protocols : Use fume hoods, gloves, and eye protection due to sulfonyl chloride’s reactivity and potential respiratory irritation .
  • Storage : Keep under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Computational studies (DFT) can model the electrophilic sulfur center’s reactivity. Kinetic experiments under varying temperatures (e.g., 0–40°C) and solvents (polar vs. nonpolar) reveal activation energies and solvent effects. Compare with analogous compounds like dansyl chloride (5-dimethylamino variant) to assess electronic effects of the propionyl group .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s spectroscopic properties and reactivity?

  • Methodology :

  • Comparative Studies : Synthesize derivatives (e.g., alkylamino or aryl substitutions) and analyze via UV-Vis (λmax_{\text{max}} shifts) and fluorescence spectroscopy.
  • Reactivity Trends : Test reaction rates with primary/secondary amines to evaluate steric and electronic impacts .

Q. What strategies resolve contradictions in reported toxicity data for naphthalene sulfonyl derivatives?

  • Methodology :

  • Toxicological Screening : Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and cross-reference with PubChem data .
  • Species-Specific Effects : Compare toxicity profiles in human cell lines (e.g., HepG2) vs. rodent models, focusing on hepatic and renal endpoints .

Q. How can experimental design optimize reaction conditions for scale-up?

  • Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, stoichiometry, solvent ratio).
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reproducibility for gram-scale synthesis .

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